molecular formula C30H29N5O3 B2637004 4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111035-03-0

4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2637004
CAS No.: 1111035-03-0
M. Wt: 507.594
InChI Key: LGDFUGGPHPTOKV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a tert-butyl group at the para position of the benzoyl moiety. Its structure includes a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group, connected via an imidazole-methyl linker to a second phenyl ring (Figure 1).

and describe methods for synthesizing benzamide and oxadiazole-containing compounds. A plausible pathway involves:

Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives .

Coupling of the oxadiazole-imidazole intermediate to the benzamide core using carbodiimide-based coupling agents (e.g., HBTU) in the presence of DIPEA .

Structural Confirmation:
Key characterization data (absent in the evidence for this specific compound) would likely include:

  • IR Spectroscopy: Absence of C=O stretches (confirming cyclization) and presence of C=N (oxadiazole) near 1600–1650 cm⁻¹ .
  • NMR: Distinct signals for tert-butyl protons (~1.3 ppm), methoxy group (~3.8 ppm), and aromatic protons in the oxadiazole and imidazole regions .

Properties

IUPAC Name

4-tert-butyl-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O3/c1-30(2,3)23-11-7-22(8-12-23)28(36)32-24-13-5-20(6-14-24)17-35-18-26(31-19-35)29-33-27(34-38-29)21-9-15-25(37-4)16-10-21/h5-16,18-19H,17H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDFUGGPHPTOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described by the following formula:

C23H28N4O3C_{23}H_{28}N_{4}O_{3}

This structure features a tert-butyl group, an oxadiazole moiety, and an imidazole ring, which are known to contribute significantly to the biological activities of the compound.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. In vitro studies have demonstrated that 4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide shows cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines, including human colon adenocarcinoma and lung carcinoma cells .

Cell Line TypeIC50 (µM)
Human Colon Adenocarcinoma (HT-29)92.4
Human Lung Adenocarcinoma92.4
Human Gastric Carcinoma92.4
Human Melanoma92.4

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways by modulating cytokine release and reducing oxidative stress markers in cellular models .

Antimicrobial Activity

The antimicrobial potential of compounds containing oxadiazole and imidazole rings has been documented extensively. The synthesized compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The biological activity of 4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival .
  • Modulation of Signaling Pathways : By affecting signaling pathways such as NF-kB and MAPK, the compound may reduce inflammation and promote apoptosis in cancer cells .
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA or form adducts that disrupt replication processes in rapidly dividing cells .

Case Studies

A notable case study involved the evaluation of the compound's effects on human cervical cancer cells (HeLa). The study found that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through caspase activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes compounds with structural or functional similarities:

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or Binding Affinity) Reference
4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide Benzamide + Oxadiazole + Imidazole tert-Butyl, 4-methoxyphenyl Not reported (hypothesized antitumor)
SI112: [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone Pyrazole + Benzophenone tert-Butyl, 4-methoxyphenyl Anticancer (specific targets not given)
Compound 7 (1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione) Oxadiazole + Maleimide tert-Butyl Antitumor (mean IC₅₀ = 9.4 µM)
4-Benzyl-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol Triazole + Benzyl tert-Butyl, benzyl Antimicrobial (data not shown)
4-(Chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide Benzamide + Imidazole Chloromethyl, trifluoromethyl Aurora B kinase inhibition
Oxadiazole vs. Triazole Derivatives
  • Oxadiazole-containing compounds (e.g., the target compound and compound 7 from ) exhibit enhanced metabolic stability due to the electronegative oxadiazole ring, which resists enzymatic degradation. Compound 7 demonstrated potent antitumor activity (IC₅₀ = 9.4 µM) across 11 cell lines, attributed to its oxadiazole-maleimide hybrid structure .
  • Triazole derivatives (e.g., 4-benzyl-5-(4-tert-butyl-phenyl)-4H-triazole-3-thiol) often show lower potency in anticancer assays compared to oxadiazoles, likely due to reduced electron-withdrawing effects and higher metabolic susceptibility .
Imidazole vs. Pyrazole Linkers
  • The target compound’s imidazole linker may improve π-π stacking interactions with biological targets compared to pyrazole-based analogs (e.g., SI112). Imidazole’s higher basicity (pKa ~7) facilitates protonation in physiological environments, enhancing solubility and target engagement .
Substituent Effects
  • tert-Butyl groups (common in all listed compounds) contribute to lipophilicity, improving membrane permeability. However, excessive hydrophobicity (e.g., in compound 7) may reduce aqueous solubility, necessitating formulation optimization .
  • 4-Methoxyphenyl substituents (target compound and SI112) can enhance binding to aromatic residues in enzyme active sites, as seen in kinase inhibitors .

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